molecular formula C17H21ClN4O3S B4656011 4-CHLORO-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4656011
M. Wt: 396.9 g/mol
InChI Key: WRNTXQLERGXSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiophene ring, and a morpholine moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

    Final Coupling and Chlorination: The final step involves coupling the synthesized intermediates and introducing the chlorine atom through a chlorination reaction using reagents like thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which combines the properties of thiophene, pyrazole, and morpholine rings. This combination can lead to unique biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-4-11-10(2)26-16(13(11)17(24)22-5-7-25-8-6-22)20-15(23)14-12(18)9-19-21(14)3/h9H,4-8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNTXQLERGXSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=C(C=NN3C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
4-CHLORO-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
4-CHLORO-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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